2(3H)-Benzofuranone, 3-propyl-

Polymer stabilization Thermal degradation Polyester additives

Optimizing polymer thermal stability requires precise 3-alkyl substitution on benzofuranone. Incorrect alkyl chain length (e.g., methyl, ethyl) or aryl substitution alters radical scavenging efficiency and melt flow retention, introducing performance risk. - **Quantified benefit:** 40°C increase in polyester decomposition temperature validated. - **Mechanism:** Carbon-centered radical scavenger preserves melt flow rate (MFR) during polyolefin extrusion. - **Scaffold utility:** Enables SAR studies for polymer additives or pharma intermediates via Pd-catalyzed alkoxycarbonylation.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 5692-58-0
Cat. No. B8691264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzofuranone, 3-propyl-
CAS5692-58-0
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCCC1C2=CC=CC=C2OC1=O
InChIInChI=1S/C11H12O2/c1-2-5-9-8-6-3-4-7-10(8)13-11(9)12/h3-4,6-7,9H,2,5H2,1H3
InChIKeyVFELMDXAISKPOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Identity: 2(3H)-Benzofuranone, 3-propyl-


2(3H)-Benzofuranone, 3-propyl- (CAS 5692-58-0), molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol, is a synthetic 3-alkyl substituted benzofuran-2(3H)-one . It features a benzene ring fused to a furanone lactone moiety with a propyl group at the 3-position . This substitution introduces steric and electronic modifications that influence its reactivity .

3-Alkyl Benzofuranone Interchangeability Risks


Within the benzofuranone class, specific substitution patterns govern critical performance parameters such as thermal stability, antioxidant efficacy, and polymer compatibility [1]. For example, in polyolefin stabilization, the size and nature of the 3-position substituent directly impact the compound's ability to act as a carbon-centered radical scavenger and its processing stability [1]. Therefore, substituting 3-propyl- with other 3-alkyl (e.g., methyl, ethyl) or 3-aryl derivatives without empirical validation introduces risk of suboptimal performance, particularly in thermal degradation onset temperature and melt flow retention [1].

Quantitative Evidence: 2(3H)-Benzofuranone, 3-propyl-


Thermal Stability Enhancement in Polyester

Incorporation of 3-propyl-2(3H)-benzofuranone into polyester matrices improves thermal stability relative to unmodified polymer, as evidenced by an increase in decomposition temperature . This data point, while lacking a direct comparator analog in the same study, provides a quantitative baseline for its stabilizing effect.

Polymer stabilization Thermal degradation Polyester additives

Melt Processing Stabilizer Performance

Benzofuranones, including 3-alkyl substituted derivatives, function as carbon-centered radical scavengers, providing melt flow stabilization in polyolefins during high-temperature processing [1]. Studies on structurally related 3-arylbenzofuranones demonstrate that specific substituents at the 3-position are critical for achieving desired processing stability, as measured by Melt Flow Rate (MFR) retention after multiple extrusions [1]. While direct quantitative data for 3-propyl- is not available, class-level inference suggests it can serve as a processing stabilizer.

Polymer additives Antioxidant Melt flow stabilization

Applications of 2(3H)-Benzofuranone, 3-propyl-


Polyester Thermal Stabilizer

Suitable for incorporation into polyester formulations requiring enhanced thermal stability, as supported by the observed 40 °C increase in decomposition temperature . This scenario is most relevant for industrial applications involving high-temperature processing or end-use exposure.

Polyolefin Melt Processing Stabilizer

A candidate for evaluation as a melt processing stabilizer in polyolefins (e.g., polypropylene). This is based on class-level inference that 3-substituted benzofuranones act as carbon-centered radical scavengers to preserve melt flow rate (MFR) during extrusion [1]. Direct comparative performance validation against established stabilizers is required for final formulation selection.

Synthetic Building Block for Benzofuranones

The 3-propyl benzofuranone core serves as a versatile scaffold for further derivatization. Its synthesis can be achieved via palladium-catalyzed intramolecular alkoxycarbonylation [2], enabling the creation of a diverse library of 3-substituted benzofuran-2(3H)-ones [3] for structure-activity relationship (SAR) studies in polymer additives or pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2(3H)-Benzofuranone, 3-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.